molecular formula C12H20O3 B8312067 Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- CAS No. 37172-52-4

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

Cat. No. B8312067
Key on ui cas rn: 37172-52-4
M. Wt: 212.28 g/mol
InChI Key: DJAOIPLLYKPHJI-VHSXEESVSA-N
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Patent
US04016109

Procedure details

In a 1 L three necked flask fitted with a mechanical stirrer, a thermometer, a nitrogen inlet tube and a calcium chloride drying tube, is placed a suspension of 5.75 g of sodium hydride in 250 ml of dry dimethylformamide. Dry nitrogen is let in and 69 g of ethyl propane-1,1,3-tricarboxylate (G.A. Swan, J.Chem.Sooc., 1039 (1955)) is added dropwise with vigorous stirring. The rate of addition is adjusted to maintain an internal temperature of about 25° C. The reaction mixture is stirred at room temperature until all the sodium hydride has reacted. 60 g of ethyl α-bromocaprylate (K. Bernhard, Helv.Chim.Acta, 29, 1462 (1964)) are added over a period of 1 hour. After the addition has been completed, the reaction mixture is stirred at 100° C for 5 hours. The reaction mixture is cooled to 10° C and added dropwise to a well stirred suspension of 5.75 g of sodium hydride in 50 ml of pentane under nitrogen atmosphere over a period of 2 hours. When the addition is completed, the mixture is stirred at room temperature for an additional 12 hours. The solvent is removed at a reduced pressure and the residue is poured into 1500 ml of cold 5% hydrochloric acid. The organic layer is separated and the water phase is extracted with ether. The combined organic layer and the ether extract are washed with water and sodium carbonate solution and dried over anhydrous sodium sulphate. After removal of the solvent, the unreacted ethyl propane-1,1,3-tricarboxylate is distilled off at 100°-105° C/0,15 mm (16 g) and the residue is boiled for 20 hours with a mixture of 750 ml of acetic acid and 750 ml of concentrated hydrochloric acid. The volatile acids are distilled off at a reduced pressure and the residue is poured onto a large excess of crushed ice. The solid product is collected on a Buchner funnel, washed repeatedly with cold water and dried. The product is recrystallized from cyclohexane-pentane to yield 21,5 g (78%) of 2-n-hexyl-3-oxo-cyclopentane-carboxylic acid melting at 73°-74° C.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
ethyl propane-1,1,3-tricarboxylate
Quantity
69 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Quantity
5.75 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
2-n-hexyl-3-oxo-cyclopentane-carboxylic acid
Yield
78%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([C:14]([O-])=O)([C:9]([O:11]CC)=[O:10])[CH2:4][CH2:5][C:6]([O-:8])=O.Br[CH:18]([CH2:24][CH2:25][CH2:26][CH2:27]CC)[C:19](OCC)=O>CN(C)C=O.CCCCC>[CH2:19]([CH:14]1[C:6](=[O:8])[CH2:5][CH2:4][CH:3]1[C:9]([OH:11])=[O:10])[CH2:18][CH2:24][CH2:25][CH2:26][CH3:27] |f:0.1|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ethyl propane-1,1,3-tricarboxylate
Quantity
69 g
Type
reactant
Smiles
C(CCC(=O)[O-])(C(=O)OCC)C(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
60 g
Type
reactant
Smiles
BrC(C(=O)OCC)CCCCCC
Step Six
Name
Quantity
5.75 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 100° C for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise with vigorous stirring
ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
has reacted
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 10° C
ADDITION
Type
ADDITION
Details
added dropwise to a well
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for an additional 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed at a reduced pressure
ADDITION
Type
ADDITION
Details
the residue is poured into 1500 ml of cold 5% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic layer and the ether extract
WASH
Type
WASH
Details
are washed with water and sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
the unreacted ethyl propane-1,1,3-tricarboxylate is distilled off at 100°-105° C/0,15 mm (16 g)
ADDITION
Type
ADDITION
Details
the residue is boiled for 20 hours with a mixture of 750 ml of acetic acid and 750 ml of concentrated hydrochloric acid
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
The volatile acids are distilled off at a reduced pressure
ADDITION
Type
ADDITION
Details
the residue is poured onto a large excess of crushed ice
CUSTOM
Type
CUSTOM
Details
The solid product is collected on a Buchner funnel
WASH
Type
WASH
Details
washed repeatedly with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from cyclohexane-pentane

Outcomes

Product
Details
Reaction Time
5 h
Name
2-n-hexyl-3-oxo-cyclopentane-carboxylic acid
Type
product
Smiles
C(CCCCC)C1C(CCC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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